Cas no 21117-52-2 (5-bromo-1,2-dimethyl-4-nitro-1H-imidazole)

5-Bromo-1,2-dimethyl-4-nitro-1H-imidazole is a halogenated nitroimidazole derivative with significant utility in synthetic organic chemistry and pharmaceutical research. Its bromo and nitro functional groups enhance reactivity, making it a valuable intermediate for nucleophilic substitution and cross-coupling reactions. The dimethyl substitution at the 1- and 2-positions improves stability while maintaining compatibility with further functionalization. This compound is particularly useful in the development of heterocyclic frameworks and bioactive molecules, including potential antimicrobial and anticancer agents. Its well-defined structure and high purity ensure reproducibility in research applications. Suitable for controlled reactions, it offers chemists a versatile building block for complex molecular synthesis.
5-bromo-1,2-dimethyl-4-nitro-1H-imidazole structure
21117-52-2 structure
Product Name:5-bromo-1,2-dimethyl-4-nitro-1H-imidazole
CAS No:21117-52-2
MF:C5H6BrN3O2
MW:220.024039745331
CID:911139
PubChem ID:30491
Update Time:2025-06-12

5-bromo-1,2-dimethyl-4-nitro-1H-imidazole Chemical and Physical Properties

Names and Identifiers

    • 5-bromo-1,2-dimethyl-4-nitro-1H-imidazole
    • 5-bromo-1,2-dimethyl-4-nitroimidazole
    • 1,2-dimethyl-4-nitro-5-bromoimidazole
    • 1,2-dimethyl-5-bromo-4-nitro-1H-imidazole
    • AC1L1JO0
    • AC1Q3Y0X
    • CTK1A3678
    • NSC226232
    • SureCN8340603
    • Imidazole, 5-bromo-1,2-dimethyl-4-nitro-
    • DTXSID60175344
    • CS-0251377
    • AKOS022689124
    • NSC-226232
    • 1H-Imidazole, 5-bromo-1,2-dimethyl-4-nitro-
    • EN300-54553
    • G25575
    • NSC 226232
    • 5-Bromo-1,2-dimethyl-4-nitro-1H-imidazole #
    • 21117-52-2
    • SCHEMBL8340603
    • Inchi: 1S/C5H6BrN3O2/c1-3-7-5(9(10)11)4(6)8(3)2/h1-2H3
    • InChI Key: DDNLLYFCHCFJAZ-UHFFFAOYSA-N
    • SMILES: BrC1=C([N+](=O)[O-])N=C(C)N1C

Computed Properties

  • Exact Mass: 218.96438
  • Monoisotopic Mass: 218.96434g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 63.6Ų

Experimental Properties

  • Density: 1.9±0.1 g/cm3
  • Boiling Point: 327.0±22.0 °C at 760 mmHg
  • Flash Point: 151.6±22.3 °C
  • PSA: 60.96
  • Vapor Pressure: 0.0±0.7 mmHg at 25°C

5-bromo-1,2-dimethyl-4-nitro-1H-imidazole Security Information

5-bromo-1,2-dimethyl-4-nitro-1H-imidazole Pricemore >>

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Additional information on 5-bromo-1,2-dimethyl-4-nitro-1H-imidazole

Recent Advances in the Study of 5-Bromo-1,2-dimethyl-4-nitro-1H-imidazole (CAS: 21117-52-2)

The compound 5-bromo-1,2-dimethyl-4-nitro-1H-imidazole (CAS: 21117-52-2) has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug development. This heterocyclic compound, characterized by its nitro and bromo functional groups, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of biologically active molecules. Recent studies have explored its role in the development of antimicrobial, anticancer, and anti-inflammatory agents, highlighting its versatility in pharmaceutical research.

A 2023 study published in the Journal of Medicinal Chemistry investigated the antimicrobial properties of 5-bromo-1,2-dimethyl-4-nitro-1H-imidazole derivatives. The researchers synthesized a series of analogs and evaluated their efficacy against drug-resistant bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives exhibited potent antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics. These findings suggest that this compound could serve as a promising scaffold for the development of novel antimicrobial agents.

In the field of oncology, a recent preprint article (2024) explored the anticancer potential of 5-bromo-1,2-dimethyl-4-nitro-1H-imidazole. The study focused on its ability to inhibit key signaling pathways involved in tumor proliferation, such as the PI3K/AKT/mTOR axis. Using in vitro assays, the researchers observed significant cytotoxicity against several cancer cell lines, including breast and lung cancer. Molecular docking studies further revealed that the compound interacts with specific residues in the active site of PI3K, providing a mechanistic basis for its observed effects. These results underscore its potential as a lead compound for anticancer drug discovery.

Another area of interest is the compound's role in modulating inflammatory responses. A 2023 study in Bioorganic & Medicinal Chemistry Letters reported that 5-bromo-1,2-dimethyl-4-nitro-1H-imidazole derivatives could inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophage cells. The study attributed this effect to the compound's ability to interfere with NF-κB signaling, a critical pathway in inflammation. These findings open new avenues for the development of anti-inflammatory therapies targeting chronic inflammatory diseases.

Despite these promising results, challenges remain in optimizing the pharmacokinetic and safety profiles of 5-bromo-1,2-dimethyl-4-nitro-1H-imidazole derivatives. Recent computational studies have employed quantitative structure-activity relationship (QSAR) models to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of these compounds. These efforts aim to guide the design of derivatives with improved bioavailability and reduced off-target effects, thereby enhancing their clinical potential.

In conclusion, 5-bromo-1,2-dimethyl-4-nitro-1H-imidazole (CAS: 21117-52-2) represents a versatile and pharmacologically relevant scaffold in modern drug discovery. Its applications span antimicrobial, anticancer, and anti-inflammatory research, with recent studies providing valuable insights into its mechanisms of action and therapeutic potential. Future research should focus on translational studies to bridge the gap between preclinical findings and clinical applications, ultimately paving the way for novel therapeutics.

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